11-Ferrocenyl-1-undecanethiol
Overview
Description
11-Ferrocenyl-1-undecanethiol: is an organometallic compound that features a ferrocene moiety attached to an undecanethiol chain. The ferrocene unit consists of two cyclopentadienyl rings bound to a central iron atom, while the undecanethiol chain is a long alkyl chain terminated with a thiol group. This compound is known for its interesting electrochemical properties and its ability to form self-assembled monolayers on various surfaces .
Mechanism of Action
Target of Action
The primary target of 11-Ferrocenyl-1-undecanethiol is highly oriented pyrolitic graphite (HOPG). The compound forms a large striped-phase on HOPG at a phenyloctane-HOPG interface . The alkyl chains of the compound lie flat on HOPG, appearing as bundles in groups of five .
Mode of Action
The ferrocene units of this compound, which consist of a pair of cyclopentadienyl (Cp) rings sandwiching a central iron ion, appear as either fuzzy or ring-like structures . This suggests the random rotation of Cp rings sandwiching the central iron ion of the ferrocenyl moieties with their principal axis either oblique or perpendicular to the HOPG . The ferrocene moieties are more clearly resolved in a mixed film with octanethiol .
Biochemical Pathways
The compound’s ferrocene units, which possess interesting redox properties, are routinely used for charge transfer studies .
Pharmacokinetics
It’s known that the compound can self-assemble into ordered arrays despite the bulky ferrocene moieties .
Result of Action
The result of the action of this compound is the formation of a large striped-phase on HOPG . The compound’s ferrocene units show either fuzzy or ring-like structures, suggesting the random rotation of Cp rings .
Action Environment
The action of this compound is influenced by the environment. For instance, the compound forms a large striped-phase on HOPG at a phenyloctane-HOPG interface . The ferrocene moieties are more clearly resolved in a mixed film with octanethiol .
Biochemical Analysis
Biochemical Properties
The 11-Ferrocenyl-1-undecanethiol has been found to have significant impact on redox behavior and structure of its monolayers on gold electrodes . This is particularly important in the field of electrochemistry, where it has been used in the assembly and electrochemical response of these electrodes
Molecular Mechanism
The molecular mechanism of this compound is largely related to its electrochemical properties. It has been observed to influence the redox behavior and structure of monolayers on gold electrodes
Temporal Effects in Laboratory Settings
In laboratory settings, the this compound has been found to be detectable repeatedly after a treatment with a 5% hydrogen peroxide solution . This suggests that it has good stability and does not degrade easily. More detailed studies are needed to understand its long-term effects on cellular function in in vitro or in vivo studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11-Ferrocenyl-1-undecanethiol typically involves the reaction of 11-bromo-1-undecane with sodium thiolate of ferrocene. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran or dimethylformamide. The reaction mixture is usually heated to facilitate the substitution reaction, resulting in the formation of this compound .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis of this compound on a larger scale would likely involve similar reaction conditions as those used in laboratory settings. The process would be optimized for yield and purity, with careful control of reaction parameters to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 11-Ferrocenyl-1-undecanethiol undergoes various types of chemical reactions, including:
Oxidation: The ferrocene moiety can be oxidized to ferrocenium, often using oxidizing agents like ferric chloride or ceric ammonium nitrate.
Reduction: The ferrocenium ion can be reduced back to ferrocene using reducing agents such as sodium borohydride.
Substitution: The thiol group can participate in substitution reactions, forming disulfides or reacting with alkyl halides to form thioethers.
Common Reagents and Conditions:
Oxidation: Ferric chloride, ceric ammonium nitrate.
Reduction: Sodium borohydride.
Substitution: Alkyl halides, disulfide-forming agents.
Major Products:
Oxidation: Ferrocenium derivatives.
Reduction: Ferrocene.
Substitution: Thioethers, disulfides.
Scientific Research Applications
11-Ferrocenyl-1-undecanethiol has a wide range of applications in scientific research:
Chemistry: Used in the study of self-assembled monolayers and their electrochemical properties.
Industry: Applied in the development of molecular diodes and other electronic devices.
Comparison with Similar Compounds
11-Bromo-1-undecanethiol: Similar in structure but with a bromine atom instead of the ferrocene moiety.
11-Amino-1-undecanethiol hydrochloride: Contains an amino group instead of the ferrocene moiety.
11-Mercapto-1-undecanol: Features a hydroxyl group instead of the ferrocene moiety.
Uniqueness: 11-Ferrocenyl-1-undecanethiol is unique due to the presence of the ferrocene moiety, which imparts distinctive electrochemical properties and redox behavior. This makes it particularly valuable in applications requiring stable and conductive monolayers, such as in biosensors and molecular electronics .
Properties
IUPAC Name |
cyclopenta-1,3-diene;11-cyclopenta-1,4-dien-1-ylundecane-1-thiol;iron(2+) | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27S.C5H5.Fe/c17-15-11-7-5-3-1-2-4-6-8-12-16-13-9-10-14-16;1-2-4-5-3-1;/h9-10,13-14,17H,1-8,11-12,15H2;1-5H;/q2*-1;+2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKOWKXHCMQEEQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC(=C1)CCCCCCCCCCCS.[Fe+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32FeS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50746461 | |
Record name | Iron(2+) cyclopenta-2,4-dien-1-ide 1-(11-sulfanylundecyl)cyclopenta-2,4-dien-1-ide (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50746461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127087-36-9 | |
Record name | Iron(2+) cyclopenta-2,4-dien-1-ide 1-(11-sulfanylundecyl)cyclopenta-2,4-dien-1-ide (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50746461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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